molecular formula C4H8HgO2 B229148 5alpha-Androstan-17-one, oxime CAS No. 1035-62-7

5alpha-Androstan-17-one, oxime

Cat. No. B229148
CAS RN: 1035-62-7
M. Wt: 289.5 g/mol
InChI Key: XPZHAZFQUFNMAU-LVZFUZTISA-N
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Description

5alpha-Androstan-17-one, oxime is a synthetic compound that has been widely used in scientific research. It is a derivative of testosterone and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5alpha-Androstan-17-one, oxime is not fully understood, but it is thought to involve the activation of the androgen receptor. This receptor is found in many tissues throughout the body, including the brain, and is involved in a variety of physiological processes such as muscle growth, bone density, and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5alpha-Androstan-17-one, oxime are diverse. It has been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF). These factors are important for the growth and survival of neurons in the brain. Additionally, it has been shown to increase the expression of anti-inflammatory cytokines and reduce the expression of pro-inflammatory cytokines. This can help to reduce inflammation in the brain and other tissues throughout the body.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5alpha-Androstan-17-one, oxime in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using this compound is that it is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 5alpha-Androstan-17-one, oxime. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may have applications in the treatment of other inflammatory conditions such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential therapeutic uses.
Conclusion:
In conclusion, 5alpha-Androstan-17-one, oxime is a synthetic compound that has been widely used in scientific research. It has a variety of biochemical and physiological effects and has shown promise as a potential treatment for neurodegenerative diseases and other inflammatory conditions. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic uses.

Synthesis Methods

The synthesis method of 5alpha-Androstan-17-one, oxime involves the reaction of testosterone with hydroxylamine hydrochloride in the presence of a catalyst. The reaction takes place in an organic solvent such as ethanol or methanol and is typically carried out at room temperature. The yield of the reaction is typically high, and the purity of the compound can be easily confirmed using analytical techniques such as NMR spectroscopy.

Scientific Research Applications

5alpha-Androstan-17-one, oxime has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory conditions such as multiple sclerosis.

properties

CAS RN

1035-62-7

Molecular Formula

C4H8HgO2

Molecular Weight

289.5 g/mol

IUPAC Name

(NE)-N-(10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ylidene)hydroxylamine

InChI

InChI=1S/C19H31NO/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20-21)19(15,2)12-10-16(14)18/h13-16,21H,3-12H2,1-2H3/b20-17+

InChI Key

XPZHAZFQUFNMAU-LVZFUZTISA-N

Isomeric SMILES

CC12CCCCC1CCC3C2CCC\4(C3CC/C4=N\O)C

SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C

Canonical SMILES

CC12CCCCC1CCC3C2CCC4(C3CCC4=NO)C

Other CAS RN

1035-62-7

Origin of Product

United States

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